(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
Description
(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a pyrazolo-pyridine derivative featuring a cyclopentyl group at the 1-position, a methyl group at the 6-position, and a morpholino methanone substituent at the 4-position. This scaffold is structurally analogous to kinase inhibitors targeting ATP-binding pockets, where the pyrazolo-pyridine core mimics purine interactions. The morpholino group enhances solubility, while the cyclopentyl substituent may improve metabolic stability compared to aromatic rings .
Properties
Molecular Formula |
C17H22N4O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22N4O2/c1-12-10-14(17(22)20-6-8-23-9-7-20)15-11-18-21(16(15)19-12)13-4-2-3-5-13/h10-11,13H,2-9H2,1H3 |
InChI Key |
SVMWWKVXTISKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with a pyridine derivative can yield the desired pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Morpholine Methanone Functionalization
The morpholine moiety is introduced through nucleophilic acyl substitution or coupling reactions:
Reaction Pathway
-
Acylation : Reacting the pyrazolo[3,4-b]pyridine-4-carboxylic acid with morpholine using PyBop or DCC as coupling agents .
-
Direct Alkylation : Treatment with chloroacetyl chloride followed by morpholine in the presence of K<sub>2</sub>CO<sub>3</sub> .
Key Spectral Data (for analogous morpholino-methanones) :
-
¹H NMR (DMSO-d<sub>6</sub>) : δ 2.98–3.20 (m, 2H, CH<sub>2</sub>N morph.), 3.30–3.52 (m, 6H, CH<sub>2</sub>O/N morph.).
-
¹³C NMR : δ 164.83 (C=O), 54.64 (N-CH<sub>2</sub>), 72.14 (O-CH<sub>2</sub>).
Electrophilic Substitution Reactions
The pyridine ring undergoes regioselective electrophilic substitution at C-5 due to electron-withdrawing effects of the pyrazole ring:
Stability and Degradation Pathways
The compound exhibits moderate stability under acidic conditions but undergoes hydrolysis in strong bases:
-
Acidic Hydrolysis (HCl, reflux): Cleavage of the morpholine methanone group to yield pyrazolo[3,4-b]pyridine-4-carboxylic acid .
-
Oxidative Degradation (H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>): Ring-opening at the pyridine N-oxide intermediate .
Pharmacological Derivatization
The morpholine group serves as a hydrogen-bond acceptor, enabling targeted modifications:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally related to (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone have shown promising results against various cancer cell lines.
- In vitro Studies : In a study evaluating anticancer activity against human tumor cell lines, compounds similar to this pyrazolo derivative demonstrated effective inhibition of cell proliferation, particularly in breast and renal cancer models. The mechanism involved cell cycle arrest and induction of apoptosis in cancer cells .
- In vivo Studies : Animal models treated with these compounds showed reduced tumor growth compared to controls, suggesting strong potential for further development into therapeutic agents .
Neurological Applications
The morpholino moiety in the compound suggests potential applications in neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which may be beneficial in treating conditions such as anxiety and depression.
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer efficacy against multiple human cancer cell lines. The results indicated that one derivative showed an IC50 value of 0.5 µM against MDA-MB-468 breast cancer cells, significantly lower than the control group .
Case Study 2: Neuropharmacology
Another study explored the neuropharmacological effects of compounds related to (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone. The findings suggested that these compounds could enhance GABAergic transmission, providing a potential avenue for treating anxiety disorders. The study reported a significant decrease in anxiety-like behavior in animal models treated with these compounds compared to untreated controls .
Mechanism of Action
The mechanism of action of (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyrazolo[3,4-b]pyridine core is shared with several pharmacologically active molecules. Key comparisons include:
Key Observations :
- Cyclopentyl vs.
- Morpholino Methanone: Unlike thioether-linked phenacyl groups in compounds 2–10 , the morpholino methanone enhances water solubility and hydrogen-bonding capacity, critical for target engagement.
- Fused Systems: The chromeno-pyrazolo-pyridine in exhibits higher molecular rigidity, favoring selective kinase binding but reducing synthetic accessibility.
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholino group in the target compound confers higher aqueous solubility (estimated logP ~2.5) compared to phenylthioether analogs (logP ~3.8 in compounds 2–10) .
- Synthetic Complexity: The target compound’s synthesis likely follows modular routes similar to (condensation of pyrazolo-pyridine precursors with morpholino carbonyl chloride), whereas fused systems like require multi-step cyclization.
Biological Activity
The compound (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone , often referred to in scientific literature by its structural components, is a pyrazolo[3,4-b]pyridine derivative. This class of compounds has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The following sections will explore the biological activity of this compound based on existing research findings.
- Molecular Formula: C13H15N3O2
- Molecular Weight: 245.28 g/mol
- CAS Number: 934156-43-1
Biological Activity Overview
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a variety of biological activities. The specific compound has been studied for its potential in inhibiting key signaling pathways involved in cancer progression.
1. Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of pyrazolo[3,4-b]pyridine derivatives:
- Mechanism of Action: These compounds have been shown to inhibit the mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K), which are critical pathways in cancer cell proliferation and survival. In particular, derivatives with specific substitutions at the 6-position have demonstrated subnanomolar IC50 values against mTOR, indicating strong inhibitory effects .
-
Case Studies:
- A study evaluated a series of pyrazolo[3,4-b]pyridines and found that certain analogues induced apoptosis and inhibited tumor growth in vivo in breast cancer models .
- Another investigation reported that compounds with specific structural modifications exhibited potent antiproliferative activity against various human cancer cell lines .
2. Antiviral and Antibacterial Properties
In addition to their anticancer effects, pyrazolo[3,4-b]pyridines have shown promise as antiviral agents:
- Antiviral Activity: Some derivatives were noted for their ability to inhibit viral replication through mechanisms that may involve interference with viral polymerases or proteases .
- Antibacterial Activity: Preliminary screening has indicated that certain compounds within this class possess antibacterial properties, making them candidates for further exploration as therapeutic agents against bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds:
| Structural Feature | Biological Activity |
|---|---|
| 6-Aryl Substituents | Enhanced mTOR inhibition |
| Morpholino Group | Increased solubility and bioavailability |
| Alkyl Substituents | Improved selectivity for cancer cells |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via coupling reactions between pyrazolo[3,4-b]pyridine carboxylic acid derivatives and morpholine. For example, General Procedure E ( ) involves reacting 1-(tert-butyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with morpholine using coupling agents like HATU or EDCI, followed by purification via recrystallization (e.g., from methanol). Optimization includes:
- Temperature control : Reactions are conducted at room temperature to prevent side reactions.
- Molar ratios : A 1:1 molar ratio of carboxylic acid to morpholine minimizes unreacted starting material.
- Purification : Recrystallization in DMSO‑d6 or methanol yields high-purity products (51–53% yields) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR Spectroscopy : and NMR (e.g., δ 7.05 ppm for pyrazole protons, δ 165.5 ppm for the carbonyl carbon) confirm regiochemistry and substituent placement .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ions (e.g., [M+H] at m/z 343.2128) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing morpholine ring conformation and intermolecular interactions .
Q. What are the compound’s key physicochemical properties, and how do they influence experimental design?
- Properties :
- Solubility : Moderate solubility in DMSO and methanol, but limited in aqueous buffers (critical for in vitro assays).
- Stability : Stable at room temperature under inert conditions but sensitive to prolonged exposure to light or moisture .
- Experimental Implications :
- Stock solutions should be prepared in anhydrous DMSO and stored at −20°C to prevent degradation.
- For biological assays, use freshly prepared solutions to avoid solubility-driven artifacts .
Advanced Research Questions
Q. How does structural modification of the pyrazolo[3,4-b]pyridine core impact antimalarial activity and resistance profiles?
- Structure-Activity Relationship (SAR) :
- Cyclopentyl vs. tert-butyl substituents : The cyclopentyl group enhances metabolic stability compared to bulkier tert-butyl analogs, as shown in Plasmodium falciparum assays (IC values < 100 nM) .
- Morpholino methanone position : Substitution at the 4-position optimizes target engagement with the PfABCI3 transporter, linked to resistance mitigation .
Q. What computational approaches are used to model the compound’s binding to biological targets, and how reliable are these predictions?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with the PfABCI3 ATP-binding domain. Key residues (e.g., Phe324, Lys628) form hydrophobic and hydrogen-bonding interactions with the morpholino group .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, with RMSD < 2.0 Å indicating robust binding .
- Validation : Correlate docking scores with in vitro IC data to refine force field parameters and improve predictive accuracy.
Q. How can contradictions in biological activity data (e.g., varying IC across studies) be resolved?
- Case Example : Discrepancies in antimalarial IC values (e.g., 50 nM vs. 120 nM) may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
